Griess-reagent
Overview
Description
Griess-reagent is a useful research compound. Its molecular formula is C18H26Cl2N3O7PS and its molecular weight is 530.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Nitrite Sensing in Aqueous Media : The Griess reaction is a standard colorimetric method for analyzing nitrite in aqueous media. Researchers have identified new Griess-reagent candidates that display broader linear ranges and increased response gradients against various nitrite concentrations at room temperature, enhancing the efficiency of nitrite sensing (Váradi et al., 2019).
Biological Applications : In biological research, the Griess assay is used for measuring nitric oxide concentrations in liquid solutions. It has been particularly optimized for high sensitivity in studies of macrophage activation, important in understanding anti-inflammatory properties of compounds (Schmölz et al., 2017).
Field Screening of Nitrite in Food Samples : A novel test strip method for the field screening of nitrite in aqueous samples has been developed based on the diazo-coupling reaction between nitrite and the Griess reagents. This is applicable for rapid screening in food safety contexts (Fang et al., 2005).
Comparison with Other Techniques : The Griess assay, despite its widespread use, can have limitations in biological fluids compared to methods like gas chromatography-mass spectrometry. This comparison underscores the importance of selecting appropriate methods depending on the sample matrix (Tsikas et al., 1997).
Analytical Chemistry Applications : The Griess reagent is significant in analytical chemistry for the determination of nitrites and nitrates, with continuous improvements in components and methods over the years (Ivanov, 2004).
Bio-Guided Fractionation of Anti-Inflammatory Plant Extracts : The Griess assay is suitable for guiding the fractionation of plant extracts in anti-inflammatory research, assisting in isolating active compounds. However, its broad application may be limited by factors like solvent selection and high chlorophyll content in extracts (Dirsch et al., 1998).
Nitrate Determination in Water : The method for nitrate determination in water in the presence of nitrite using the Griess reagent is crucial for monitoring the quality of natural and drinking water, as well as in aquaculture contexts (Sandu et al., 2014).
Modification for Specific Applications : Modified Griess methods have been developed for specific applications, such as detecting hydroxyl radicals, highlighting the versatility of the reagent in various research contexts (Deng et al., 2019).
Properties
IUPAC Name |
4-aminobenzenesulfonic acid;N'-naphthalen-1-ylethane-1,2-diamine;phosphoric acid;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.C6H7NO3S.2ClH.H3O4P/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;7-5-1-3-6(4-2-5)11(8,9)10;;;1-5(2,3)4/h1-7,14H,8-9,13H2;1-4H,7H2,(H,8,9,10);2*1H;(H3,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSDJLYRRUSPRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN.C1=CC(=CC=C1N)S(=O)(=O)O.OP(=O)(O)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N3O7PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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